Cas no 2418675-98-4 (tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate)

tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-26628079
- 2418675-98-4
- tert-butyl 4-[3-amino-5-(azidomethyl)-2-methylphenyl]piperazine-1-carboxylate
- tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate
-
- インチ: 1S/C17H26N6O2/c1-12-14(18)9-13(11-20-21-19)10-15(12)22-5-7-23(8-6-22)16(24)25-17(2,3)4/h9-10H,5-8,11,18H2,1-4H3
- InChIKey: SXADWODWQVGLFL-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCN(C2C=C(CN=[N+]=[N-])C=C(C=2C)N)CC1)=O
計算された属性
- せいみつぶんしりょう: 346.21172409g/mol
- どういたいしつりょう: 346.21172409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628079-1.0g |
tert-butyl 4-[3-amino-5-(azidomethyl)-2-methylphenyl]piperazine-1-carboxylate |
2418675-98-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26628079-1g |
tert-butyl 4-[3-amino-5-(azidomethyl)-2-methylphenyl]piperazine-1-carboxylate |
2418675-98-4 | 1g |
$0.0 | 2023-09-12 |
tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylateに関する追加情報
tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate, with the CAS number 2418675-98-4, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a piperazine ring, a tert-butyl group, and an azidomethyl substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The piperazine ring, a six-membered ring containing two nitrogen atoms, is a common structural motif in pharmaceutical compounds due to its ability to form hydrogen bonds and interact with biological targets. In this compound, the piperazine ring is substituted at the 1-position with a tert-butyl group, which adds steric bulk and enhances the molecule's stability. The tert-butyl group also contributes to the lipophilicity of the compound, potentially improving its bioavailability when used in drug development.
The phenyl ring attached to the piperazine ring is further substituted with an amino group at the 3-position and an azidomethyl group at the 5-position. The amino group introduces additional hydrogen bonding capabilities, while the azidomethyl group (-CH₂N₃) is a reactive moiety that can participate in click chemistry reactions. This makes the compound a valuable intermediate in organic synthesis, particularly in the construction of larger molecular frameworks.
Recent studies have highlighted the potential of this compound as a building block for developing bioactive molecules. For instance, researchers have explored its use in synthesizing inhibitors for various enzyme targets, leveraging its structural flexibility and reactivity. The azidomethyl group has been utilized in click chemistry to attach various functional groups, enabling the creation of diverse libraries of compounds for high-throughput screening.
In addition to its synthetic applications, this compound has shown promise in pharmacological studies. Its ability to modulate cellular signaling pathways has been investigated in vitro, with preliminary results suggesting potential anti-inflammatory and anti-cancer activities. These findings underscore the importance of further research into its biological effects and mechanisms of action.
The synthesis of tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the piperazine ring through cyclization reactions, followed by substitution reactions to introduce the tert-butyl and azidomethyl groups. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while maintaining scalability.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided detailed insights into its molecular structure and purity, ensuring its reliability as a reagent in both academic and industrial settings.
In conclusion, tert-butyl 4-3-amino-5-(azidomethyl)-2-methylphenylpiperazine-1-carboxylate stands out as a versatile and intriguing molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique combination of functional groups positions it as a valuable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in advancing chemical science and medicine.
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